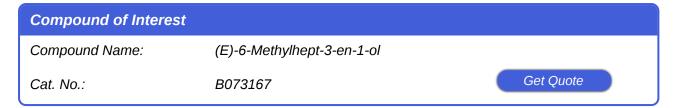


(E)-6-Methylhept-3-en-1-ol CAS number 68900-88-9

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An In-depth Technical Guide to (E)-6-Methylhept-3-en-1-ol (CAS: 68900-88-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-6-Methylhept-3-en-1-ol is an unsaturated alcohol with potential applications in chemical ecology and organic synthesis. Its stereochemistry and functional groups make it a valuable chiral building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of **(E)-6-Methylhept-3-en-1-ol** is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings.

Table 1: Physicochemical Data for (E)-6-Methylhept-3-en-1-ol



| Property | Value | Source |
|-----------------------------|---------------------------------|--------|
| CAS Number | 68900-88-9 | [1] |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| IUPAC Name | (E)-6-methylhept-3-en-1-ol | [1] |
| Density (estimate) | 0.8646 g/cm ³ | [2] |
| Boiling Point (estimate) | 202.67 °C | [2] |
| Melting Point (estimate) | -31.5 °C | [2] |
| Refractive Index (estimate) | 1.4379 | [2] |
| SMILES | CC(C)C/C=C/CCO | [1] |
| InChlKey | ORDORPRDJRJHON- ONEGZZNKSA-N | [1] |

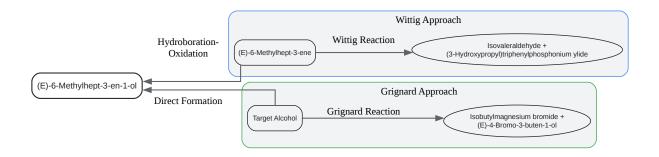
Synthesis of (E)-6-Methylhept-3-en-1-ol

The synthesis of **(E)-6-Methylhept-3-en-1-ol** can be achieved through various established organic chemistry methodologies. The primary strategies involve the stereoselective formation of the trans-alkene followed by the introduction of the primary alcohol functionality. Two common retrosynthetic approaches are outlined below.

Retrosynthetic Analysis

A logical approach to the synthesis of **(E)-6-Methylhept-3-en-1-ol** involves disconnecting the molecule at key positions to identify readily available starting materials.





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Caption: Retrosynthetic pathways for **(E)-6-Methylhept-3-en-1-ol**.

Experimental Protocols

While a specific detailed protocol for the synthesis of **(E)-6-Methylhept-3-en-1-ol** is not readily available in the searched literature, the following are generalized experimental procedures for the key reactions that would be employed.

3.2.1. Wittig Reaction for (E)-Alkene Synthesis

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones.[3] To achieve the desired (E)-stereochemistry, a stabilized ylide is typically used.[4]

Protocol:

- Ylide Preparation:
 - To a solution of (3-hydroxypropyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride at 0 °C.
 - Allow the reaction mixture to stir for 1-2 hours at room temperature to form the corresponding ylide.



· Reaction with Aldehyde:

- Cool the ylide solution to -78 °C and slowly add a solution of isovaleraldehyde in anhydrous THF.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with diethyl ether or ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Purify the crude product, (E)-6-methylhept-3-en-1-ol, by flash column chromatography on silica gel.

3.2.2. Grignard Reaction for C-C Bond Formation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile, such as an epoxide.[5][6][7][8][9]

Protocol:

- Grignard Reagent Preparation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to initiate the reaction.
 - Once the reaction starts, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.



· Reaction with Epoxide:

- Cool the Grignard reagent to 0 °C and slowly add a solution of a suitable epoxide, such as
 (E)-1-bromo-4,5-epoxypentane, in anhydrous diethyl ether.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Purify the product by flash column chromatography.

3.2.3. Hydroboration-Oxidation for Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction to convert an alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry.[10]

Protocol:

- Hydroboration:
 - To a solution of (E)-6-methylhept-3-ene in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.
 - Allow the reaction mixture to stir at room temperature for 2-4 hours.

Oxidation:

 Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).



- Stir the mixture at room temperature for 1-2 hours.
- · Work-up and Purification:
 - Extract the aqueous layer with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the resulting **(E)-6-methylhept-3-en-1-ol** by flash column chromatography.

Spectroscopic Data

While specific experimental spectra for **(E)-6-Methylhept-3-en-1-ol** were not found in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for (E)-6-Methylhept-3-en-1-ol



| Spectroscopy Type | Expected Key Signals |
|------------------------|--|
| ¹ H NMR | - Multiplet around 5.4-5.6 ppm (vinylic protons, H-3 and H-4) - Triplet around 3.6 ppm (CH ₂ OH, H-1) - Multiplet around 2.1 ppm (allylic protons, H-2 and H-5) - Multiplet around 1.6-1.8 ppm (methine proton, H-6) - Doublet around 0.9 ppm (methyl protons, H-7 and H-8) |
| ¹³ C NMR | - Peaks in the range of 125-135 ppm (vinylic carbons, C-3 and C-4) - Peak around 62 ppm (CH ₂ OH, C-1) - Peaks in the range of 25-45 ppm (aliphatic carbons, C-2, C-5, C-6) - Peak around 22 ppm (methyl carbons, C-7 and C-8) |
| IR (Infrared) | - Broad peak around 3300-3400 cm ⁻¹ (O-H stretch) - Peaks around 2850-2960 cm ⁻¹ (C-H stretch) - Peak around 965-975 cm ⁻¹ (trans C=C bend) - Peak around 1050-1150 cm ⁻¹ (C-O stretch) |
| Mass Spectrometry (MS) | - Molecular ion peak (M+) at m/z = 128 Fragments corresponding to the loss of water (M-18), and cleavage at various points in the carbon chain. |

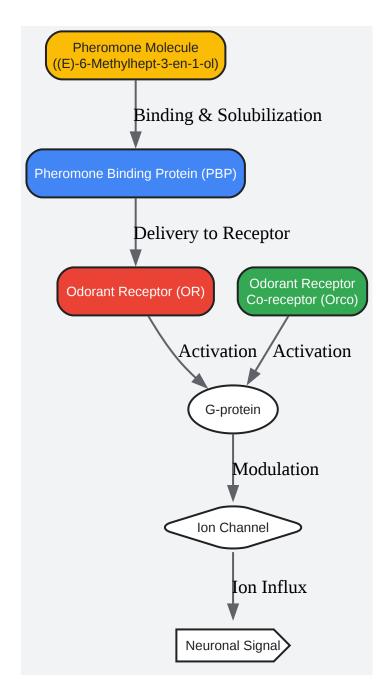
Potential Biological Relevance: Insect Pheromone Signaling

Unsaturated alcohols are a class of compounds frequently utilized by insects as pheromones for chemical communication, including attracting mates and signaling alarm.[11] While there is no direct evidence in the searched literature implicating **(E)-6-Methylhept-3-en-1-ol** as an insect pheromone, its structural similarity to known pheromones suggests it could have biological activity in this context.

General Insect Pheromone Signaling Pathway



The detection of pheromones in many insects follows a general signaling cascade within the olfactory sensory neurons located in the antennae.



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Caption: A generalized insect pheromone signaling pathway.

This pathway typically involves the following steps:



- Binding to Pheromone Binding Proteins (PBPs): Hydrophobic pheromone molecules are captured and solubilized by PBPs in the sensillar lymph.
- Activation of Odorant Receptors (ORs): The PBP-pheromone complex delivers the pheromone to an OR located on the dendritic membrane of an olfactory sensory neuron.
- Signal Transduction: Pheromone binding to the OR, which is often coupled with a coreceptor (Orco), can initiate a signal transduction cascade. This can involve G-protein activation, leading to the opening of ion channels.[6][7]
- Generation of Neuronal Signal: The influx of ions depolarizes the neuron, generating an action potential that is transmitted to the brain, resulting in a behavioral response.

Further research is required to determine if **(E)-6-Methylhept-3-en-1-ol** plays a role in any specific insect's chemical communication and to elucidate the precise signaling pathway it might activate.

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